6-(2-Furyl)-6-methyl-2-heptanone
Description
Properties
CAS No. |
51595-87-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6-(furan-2-yl)-6-methylheptan-2-one |
InChI |
InChI=1S/C12H18O2/c1-10(13)6-4-8-12(2,3)11-7-5-9-14-11/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
QCPZQFFDLABXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-6-methyl-2-heptanone typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method includes the use of propargyl alcohols treated with MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system . This reaction cascade involves trans-diboration, regioselective acylation, cyclization, and dehydration to yield the desired furan derivative.
Industrial Production Methods: Industrial production of furans, including 6-(2-Furyl)-6-methyl-2-heptanone, often employs catalytic processes that are environmentally friendly and adhere to the principles of green chemistry. Catalysis by gold, silver, rhodium, and palladium salts is commonly used . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Furyl)-6-methyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, typically occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and acyl chlorides for acylation are commonly employed.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagent used.
Scientific Research Applications
6-(2-Furyl)-6-methyl-2-heptanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-6-methyl-2-heptanone involves its interaction with specific molecular targets. For instance, in antifungal applications, it disrupts the membrane integrity of fungal cells, leading to cell death . The compound’s furan ring is crucial for its biological activity, allowing it to interact with enzymes and other proteins effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 6-(2-Furyl)-6-methyl-2-heptanone with key analogs:
Key Observations :
- Polarity and Volatility: 6-Methyl-2-heptanone, lacking polar substituents, is more volatile and less polar than the furyl-containing analog, influencing its environmental persistence and antifungal vapor-phase activity.
- Chloro/Hydroxy Derivatives: The addition of chloro and hydroxy groups in 3-chloro-4-hydroxy-6-methyl-2-heptanone increases polarity and reactivity, likely altering its toxicity profile and biodegradability compared to the target compound.
Antifungal Activity
- 6-Methyl-2-heptanone: Exhibits strong antifungal activity against Alternaria solani, damaging hyphal cell walls and membranes via increased permeability and ATP release. Downregulates pathogenic genes (slt2, wetA), reducing conidial germination and sporulation. Produced by Bacillus spp. (e.g., B. subtilis ZD01) at 22.27% of total VOCs, demonstrating ecological relevance.
- Furyl-Containing Compounds: Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives show antimicrobial activity, though mechanisms differ (likely involving heterocyclic interactions with microbial enzymes). The furyl group in 6-(2-Furyl)-6-methyl-2-heptanone may similarly enhance bioactivity, though direct evidence is lacking in the provided data.
Toxicity and Regulatory Limits
- 6-Methyl-2-heptanone: Proposed OEL of 8 ppm, derived from surrogate compounds (e.g., 5-methyl-3-heptanone), indicates lower acute toxicity.
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